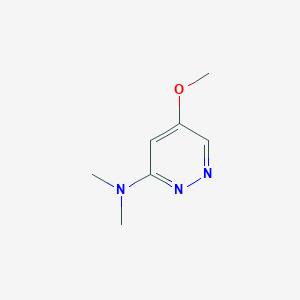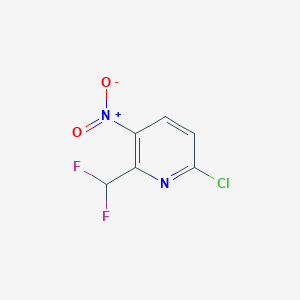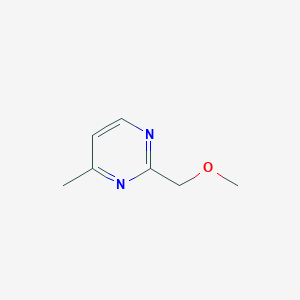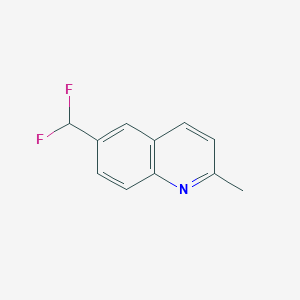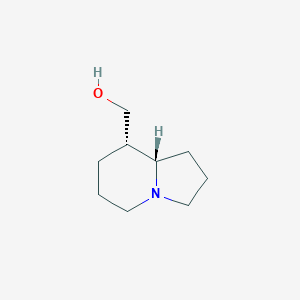
((8S,8AS)-octahydroindolizin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((8S,8AS)-octahydroindolizin-8-yl)methanol: is a chemical compound with a unique structure that includes an indolizine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((8S,8AS)-octahydroindolizin-8-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of an indolizine derivative followed by functional group modifications to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((8S,8AS)-octahydroindolizin-8-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: Substitution reactions can occur at various positions on the indolizine ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of substituted indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((8S,8AS)-octahydroindolizin-8-yl)methanol is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of indolizine derivatives on various biological systems.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ((8S,8AS)-octahydroindolizin-8-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[(5S,8S,8aS)-8-methyl-octahydroindolizin-5-yl]methanol: This compound shares a similar indolizine structure but includes a methyl group at a different position.
[(1S,2S,4aS,5S,8S,8aS)-2-[(1-ethoxyethoxy)methyl]-3,8-dimethyl-5-{[tris…: Another related compound with additional functional groups that modify its properties.
Uniqueness: ((8S,8AS)-octahydroindolizin-8-yl)methanol is unique due to its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
[(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2/t8-,9+/m1/s1 |
InChI-Schlüssel |
DATGBSBEMJWBMW-BDAKNGLRSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H]2CCCN2C1)CO |
Kanonische SMILES |
C1CC(C2CCCN2C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
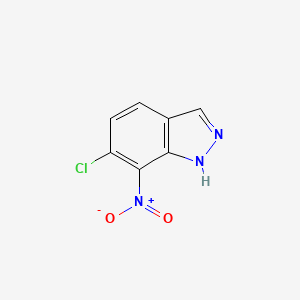
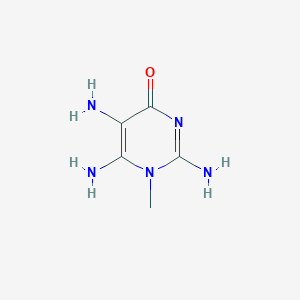
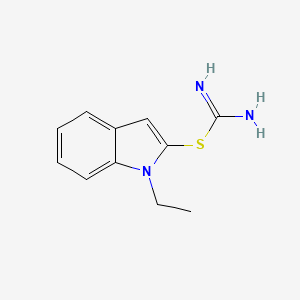
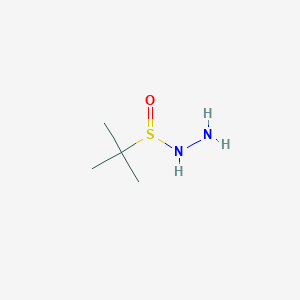
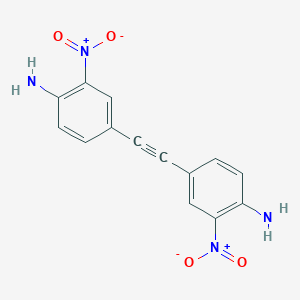
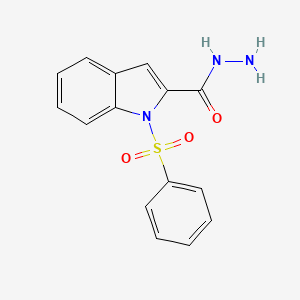
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
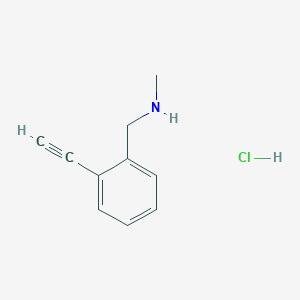
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
